1-(4-Chlorophenyl)pent-4-en-2-amine
Description
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)pent-4-en-2-amine |
InChI |
InChI=1S/C11H14ClN/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h2,4-7,11H,1,3,8,13H2 |
InChI Key |
AHFAGVUFYORIAI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1-(4-Chlorophenyl)pent-4-en-2-amine and related compounds:
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects : The 4-chlorophenyl group in all compounds enhances electrophilicity, but substituents like nitro () or methylsulfanyl () further modulate reactivity.
- Solubility : The pyrimidine derivative () likely has higher aqueous solubility due to its heterocyclic structure, whereas branched () or benzhydryl () analogs exhibit higher lipophilicity.
- Reactivity : The alkene in this compound offers sites for addition reactions, contrasting with the inert cyclobutyl ring in .
Key Contrasts and Challenges
- Steric Effects : The cyclobutyl group in introduces steric hindrance absent in the linear target compound, affecting metabolic stability.
- Biological Activity : The benzhydryl group in may enhance binding to hydrophobic pockets in enzymes, whereas the target's alkene could confer conformational flexibility.
Preparation Methods
Hydroamination of 1-(4-Chlorophenyl)pent-4-ene
Hydroamination offers a direct route by adding ammonia across the double bond of 1-(4-chlorophenyl)pent-4-ene. This method requires transition-metal catalysts to control regiochemistry.
Procedure :
-
Substrate preparation : Synthesize 1-(4-chlorophenyl)pent-4-ene via Heck coupling of 4-chlorophenylboronic acid with 1,3-butadiene .
-
Reaction : React the alkene (1 mmol) with NH₃ (5 equiv) in the presence of a gold(I) catalyst (e.g., AuCl(PPh₃)) at 80°C for 12 hours .
Yield : 65–72% (anti-Markovnikov selectivity) .
Challenges :
-
Competing polymerization of the alkene.
-
Requires strict anhydrous conditions.
Gabriel Synthesis via Alkylation
The Gabriel method involves alkylation of a phthalimide intermediate followed by deprotection to yield the primary amine.
Procedure :
-
Step 1 : React phthalimide potassium salt with 1-(4-chlorophenyl)pent-4-en-2-yl bromide (prepared via Appel reaction of the corresponding alcohol) .
-
Step 2 : Hydrolyze the phthalimide intermediate with hydrazine hydrate in ethanol under reflux .
Yield : 55–60% (lower due to side reactions during alkylation) .
Limitations :
-
Multi-step synthesis reduces overall efficiency.
-
Poor functional group tolerance for complex substrates.
Catalytic Asymmetric Hydrogenation of Enamides
For enantioselective synthesis, chiral enamides derived from 4-(4-chlorophenyl)pent-4-en-2-one are hydrogenated using Rh or Ir catalysts.
Procedure :
-
Step 1 : Convert 4-(4-chlorophenyl)pent-4-en-2-one to the corresponding enamide using (R)-tert-butanesulfinamide .
-
Step 2 : Hydrogenate the enamide with [Rh(COD)(DuanPhos)]BF₄ under 30 atm H₂ at 25°C .
Applications :
-
Preferred for pharmaceutical synthesis requiring high enantiopurity.
Comparative Analysis of Methods
| Method | Yield | Selectivity | Complexity | Cost |
|---|---|---|---|---|
| Reductive Amination | 81–89% | High | Moderate | $$ |
| Hydroamination | 65–72% | Moderate | High | $$$ |
| Gabriel Synthesis | 55–60% | Low | High | $ |
| Asymmetric Hydrogenation | 85–90% | Very High | High | $$$$ |
Mechanistic Insights and Optimization
-
Reductive Amination : The Ru catalyst facilitates imine formation and subsequent hydrogenation, with trifluoroethanol enhancing proton transfer .
-
Side Reactions : Over-reduction of the double bond is mitigated by using lower H₂ pressures (10–50 atm) .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve ketone solubility but reduce catalyst activity compared to alcohols .
Industrial and Environmental Considerations
Q & A
Basic: What are the optimal synthetic routes for 1-(4-Chlorophenyl)pent-4-en-2-amine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves:
- Nucleophilic substitution : Reacting 4-chlorobenzyl halides with pentenylamine precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Reductive amination : Using ketone intermediates (e.g., 4-chlorophenylpentenone) with NH₃ and NaBH₃CN in methanol.
Characterization : - NMR (¹H/¹³C) to confirm amine proton signals (δ 1.5–2.5 ppm) and alkene protons (δ 5.0–5.8 ppm).
- FT-IR for primary amine N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement ( ). Crystallize the compound in ethanol/hexane mixtures. Key metrics: C-Cl bond length (~1.74 Å), amine group geometry.
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 210.08 for C₁₁H₁₃ClN).
- Density Functional Theory (DFT) : Compare computed (Gaussian 16) vs. experimental bond angles (<2% deviation) .
Basic: What in vitro assays are used to screen the biological activity of this compound?
Methodological Answer:
- Receptor binding assays : Radioligand displacement (e.g., for serotonin or dopamine receptors) in transfected HEK293 cells.
- Enzyme inhibition : Measure IC₅₀ against monoamine oxidase (MAO) using fluorometric kits.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2), with EC₅₀ values reported at 48 hrs .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- DoE (Design of Experiments) : Vary solvents (e.g., THF vs. DMF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation).
- Microwave-assisted synthesis : Reduce time from 24 hrs to 2 hrs (yield increase from 45% to 72%).
- In-line analytics : Use ReactIR to monitor intermediate formation in real-time .
Advanced: How to resolve contradictions in structural data from XRD and NMR?
Methodological Answer:
- Dynamic NMR : Assess rotational barriers of the chlorophenyl group if splitting occurs in spectra.
- Twinned crystal analysis : Use SHELXD ( ) to deconvolute overlapping XRD peaks.
- Cross-validation : Compare computed (DFT) NMR shifts with experimental data to identify conformational discrepancies .
Advanced: What mechanistic insights exist for the compound’s reactivity in substitution reactions?
Methodological Answer:
- Kinetic studies : Use stopped-flow UV-Vis to track intermediate formation (e.g., aziridinium ions in SN2 pathways).
- Isotope labeling : ¹⁵N-labeled amine to trace regioselectivity in nucleophilic attacks.
- DFT transition-state modeling : Identify energy barriers for Cl⁻ vs. F⁻ substitution (e.g., ΔG‡ differences >5 kcal/mol) .
Advanced: How can QSAR models predict its bioactivity against neurological targets?
Methodological Answer:
- Descriptor selection : Include logP, polar surface area, and H-bond donors.
- Molecular docking (AutoDock Vina) : Simulate binding to 5-HT₂A receptors (PDB: 6WGT). Key interactions: π-π stacking with Phe residues, H-bonding to Ser159.
- Validation : Compare predicted IC₅₀ (e.g., 15 nM) vs. experimental values from radioligand assays .
Advanced: How to address inconsistent bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Pool data from ≥10 studies; use funnel plots to assess publication bias.
- Assay standardization : Control variables (e.g., cell passage number, serum-free media).
- Proteomics profiling : Identify off-target interactions (e.g., kinase inhibition) via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
